2,4-Dichloro-3-cyano-5-fluorobenzoic acid
Overview
Description
2,4-Dichloro-3-cyano-5-fluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is used as a research compound . The molecular formula is C8H2Cl2FNO2 .
Synthesis Analysis
A two-step facile process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid has been developed, starting from easily available 2,6-dichloro-3-fluorobenzonitrile. The overall yield was 58% .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid is 234.01 g/mol . The InChI code is 1S/C8H2Cl2FNO2/c9-6-3 (8 (13)14)1-5 (11)7 (10)4 (6)2-12/h1H, (H,13,14) . The canonical SMILES is C1=C (C (=C (C (=C1F)Cl)C#N)Cl)C (=O)O .Physical And Chemical Properties Analysis
The melting point of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid is 203-205°C . It is a solid at room temperature . The compound has a topological polar surface area of 61.1 Ų .Scientific Research Applications
Antibacterial Agent Synthesis
- It is used in the synthesis of new molecules with potential antibacterial properties. For example, it was used to synthesize thiadiazolotriazinones, which showed promising antibacterial activity (Holla, Bhat, & Shetty, 2003).
Continuous-Flow Oxidation Process
- It plays a role in the continuous-flow oxidation process, contributing to safer and more efficient chemical reactions. This application was demonstrated in the kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid, highlighting its importance in industrial processes (Guo, Yu, & Yu, 2018).
Insecticidal Activity
- It's a key component in the synthesis of oxadiazoles, which have demonstrated insecticidal activities. This was evident in studies exploring its application against armyworms, suggesting its potential in pest control (Shi et al., 2000).
Intermediate in Pharmaceutical Synthesis
- It serves as an intermediate in the synthesis of pharmaceutical compounds, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, demonstrating its versatility in drug development (Guo, Yu, & Su, 2020).
Antimicrobial Studies
- Its derivatives have been studied for their antimicrobial activities. Certain oxadiazoles containing 2,4-dichloro-5-fluorophenyl showed significant antibacterial and antifungal activities, further underscoring its utility in developing new antimicrobial agents (Karthikeyan et al., 2008).
Anti-Tumor Activity
- A dibutyltin complex of 2,4-dichloro-5-fluorobenzoic acid was found to have higher in vitro anti-tumor activity against certain human tumor cell lines compared to cis-platin, a commonly used chemotherapy drug (Li et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2,4-dichloro-3-cyano-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2FNO2/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJAHSZQWFSIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447725 | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
CAS RN |
117528-58-2 | |
Record name | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.